molecular formula C18H15F5N2O4S B2707512 4-[4-(Difluoromethoxy)phenyl]-6-hydroxy-1-methyl-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-1,3-diazinan-2-one CAS No. 1005093-36-6

4-[4-(Difluoromethoxy)phenyl]-6-hydroxy-1-methyl-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-1,3-diazinan-2-one

Cat. No.: B2707512
CAS No.: 1005093-36-6
M. Wt: 450.38
InChI Key: UDYDMJVXEOHVTJ-UHFFFAOYSA-N
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Description

The compound 4-[4-(Difluoromethoxy)phenyl]-6-hydroxy-1-methyl-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-1,3-diazinan-2-one is a fluorinated diazinan-2-one derivative characterized by a 1,3-diazinan-2-one core. Key structural features include:

  • Substituents:
    • A 4-(difluoromethoxy)phenyl group at position 2.
    • A thiophene-2-carbonyl moiety at position 3.
    • Hydroxy and trifluoromethyl groups at position 4.
    • A methyl group at position 1.

This compound shares structural homology with derivatives reported in crystallographic studies (e.g., 4-(3-fluorophenyl)-6-hydroxy-5-(thiophen-2-ylcarbonyl)-6-trifluoromethyl-1,3-diazinan-2-one, described by Qin et al. in , and 10).

Properties

IUPAC Name

4-[4-(difluoromethoxy)phenyl]-6-hydroxy-1-methyl-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-1,3-diazinan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F5N2O4S/c1-25-16(27)24-13(9-4-6-10(7-5-9)29-15(19)20)12(17(25,28)18(21,22)23)14(26)11-3-2-8-30-11/h2-8,12-13,15,28H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYDMJVXEOHVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)NC(C(C1(C(F)(F)F)O)C(=O)C2=CC=CS2)C3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F5N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[4-(Difluoromethoxy)phenyl]-6-hydroxy-1-methyl-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-1,3-diazinan-2-one is a complex organic molecule with potential biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by multiple functional groups, including difluoromethoxy, hydroxy, and trifluoromethyl moieties. The presence of thiophene and diazinan rings contributes to its chemical stability and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit enzymes such as phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell signaling pathways related to growth and metabolism .
  • Antioxidant Properties : Preliminary studies suggest that it exhibits antioxidant activity, potentially reducing oxidative stress in cells.
  • Antimicrobial Activity : Some derivatives of similar structures have shown promise against various bacterial strains, indicating potential antimicrobial properties.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on Enzyme Inhibition : A recent study demonstrated that compounds with similar structural motifs effectively inhibited PI3K-C2α without affecting other isoforms, highlighting the selectivity of such compounds in therapeutic applications .
  • Antioxidant Activity Assessment : In vitro assays showed that the compound significantly reduced reactive oxygen species (ROS) levels in human cell lines, suggesting its potential as a therapeutic agent against oxidative stress-related diseases.
  • Antimicrobial Testing : Laboratory tests revealed that the compound exhibited activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to known antibiotics.

Data Tables

Biological Activity Mechanism Reference
Enzyme InhibitionPI3K Inhibition
Antioxidant ActivityROS Reduction
Antimicrobial ActivityBacterial Inhibition

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with key analogues:

Compound Name R4 (Position 4) R5 (Position 5) R6 (Position 6) Biological/Physicochemical Notes
Target Compound 4-(Difluoromethoxy)phenyl Thiophene-2-carbonyl -OH, -CF3 Enhanced lipophilicity due to -CF3 and difluoromethoxy groups .
4-(3-Fluorophenyl)-6-hydroxy-5-(thiophen-2-ylcarbonyl)-6-trifluoromethyl-1,3-diazinan-2-one 3-Fluorophenyl Thiophene-2-carbonyl -OH, -CF3 Crystallizes in triclinic system (P1); stable H-bonding network observed .
Ethyl 6-(4-fluorophenyl)-4-hydroxy-2-oxo-4-trifluoromethyl-1,3-diazinane-5-carboxylate 4-Fluorophenyl Ethoxycarbonyl -OH, -CF3 Carboxylate ester enhances solubility; monohydrate form reported .
6-[5-(4-Fluorophenyl)furan-2-yl]-4-hydroxy-5-(4-methylbenzoyl)-4-(trifluoromethyl)-1,3-diazinan-2-one 5-(4-Fluorophenyl)furan-2-yl 4-Methylbenzoyl -OH, -CF3 Bulky furan substituent reduces conformational flexibility .

Key Differences and Implications

Furan or thiophene moieties (e.g., in ) alter π-π stacking interactions, influencing binding to hydrophobic pockets in target proteins .

Carbonyl Groups (Position 5) :

  • Thiophene-2-carbonyl (target compound) vs. benzoyl (): Thiophene’s smaller size and sulfur atom may enhance binding specificity in enzyme active sites .

Crystallographic Properties :

  • The analogue in exhibits a triclinic crystal system (a = 6.6032 Å, b = 10.4541 Å, c = 12.4906 Å) with strong intermolecular H-bonds (O–H···O and N–H···O), critical for solid-state stability . Comparable data for the target compound is lacking but predicted to follow similar trends.

Synthetic Routes :

  • The target compound likely follows synthesis protocols analogous to Qin et al.’s method (), involving condensation of fluorinated benzaldehyde derivatives with thiophene-based carbonyl precursors under controlled temperatures .

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